Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC20433323
Molecular Formula: C8H14ClNO3
Molecular Weight: 207.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClNO3 |
|---|---|
| Molecular Weight | 207.65 g/mol |
| IUPAC Name | methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO3.ClH/c1-11-6(10)8-3-2-7(9,4-8)5-12-8;/h2-5,9H2,1H3;1H |
| Standard InChI Key | SJQGZVRILUWAAM-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C12CCC(C1)(CO2)N.Cl |
Introduction
IUPAC Name
Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride.
Molecular Formula
C8H14ClNO3.
Molecular Weight
207.66 g/mol.
Structural Features
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Core Structure: The compound features a bicyclic framework derived from a norbornane skeleton, modified with an oxygen atom (oxa group) and functionalized with amino and carboxylate groups.
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Functional Groups:
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An amino group (-NH2) at the fourth position.
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A methyl ester group (-COOCH3) at the first position.
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A hydrochloride salt form stabilizing the amino group.
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General Synthetic Route
The synthesis of methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves:
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Starting Materials: Norbornene derivatives or related bicyclic precursors.
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Functionalization: Introduction of the amino group at the fourth position using amination techniques.
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Esterification: Formation of the methyl ester group through esterification reactions.
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Salt Formation: Conversion to the hydrochloride form by treatment with hydrochloric acid.
Reaction Conditions
The reactions are generally carried out under mild conditions to preserve the integrity of the bicyclic framework.
Pharmaceutical Research
The compound's rigid bicyclic structure and functional groups make it a candidate for:
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Drug Design: Potential use as a scaffold for bioactive molecules.
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Enzyme Inhibition Studies: Its structural similarity to natural substrates may allow it to act as an enzyme inhibitor.
Synthetic Chemistry
It serves as an intermediate in organic synthesis, particularly for constructing complex molecules with defined stereochemistry.
Safety and Handling
| Aspect | Details |
|---|---|
| Toxicity | Limited data available; handle with care |
| Storage | Store in a cool, dry place away from light |
| Protective Measures | Use gloves, goggles, and lab coats during handling |
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